molecular formula C37H72N4O B12374704 Claramine

Claramine

Cat. No.: B12374704
M. Wt: 589.0 g/mol
InChI Key: NRDCWXLXPKROKL-LJWFXSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Claramine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions include modified polyaminosterol derivatives with altered biological activities .

Comparison with Similar Compounds

Claramine is similar to other polyaminosterol compounds such as squalamine and trodusquemine. These compounds share a common steroid backbone with polyamine groups, which contribute to their biological activities. this compound is unique in its broad-spectrum antimicrobial activity and its ability to inhibit α-synuclein aggregation . Squalamine, on the other hand, is primarily known for its anti-angiogenic properties, while trodusquemine is studied for its potential in treating obesity and diabetes .

Conclusion

This compound is a versatile compound with significant potential in various scientific and medical fields. Its broad-spectrum antimicrobial activity, neuroprotective effects, and ability to modulate insulin signaling pathways make it a promising candidate for further research and development.

Properties

Molecular Formula

C37H72N4O

Molecular Weight

589.0 g/mol

IUPAC Name

(3S,6R,8S,9S,10R,13R,14S,17R)-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C37H72N4O/c1-27(2)11-8-12-28(3)31-13-14-32-30-26-35(41-24-10-23-40-21-7-6-20-39-22-9-19-38)34-25-29(42)15-17-37(34,5)33(30)16-18-36(31,32)4/h27-35,39-42H,6-26,38H2,1-5H3/t28-,29+,30+,31-,32+,33+,34?,35-,36-,37-/m1/s1

InChI Key

NRDCWXLXPKROKL-LJWFXSKRSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4[C@@]3(CC[C@@H](C4)O)C)NCCCNCCCCNCCCN)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)NCCCNCCCCNCCCN)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.